2-amino-2-(4-butoxyphenyl)acetic Acid
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Overview
Description
2-Amino-2-(4-butoxyphenyl)acetic acid is an organic compound with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol This compound is characterized by the presence of an amino group and a butoxy-substituted phenyl group attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-2-(4-butoxyphenyl)acetic acid typically involves the reaction of 4-butoxybenzaldehyde with glycine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, followed by hydrolysis to yield the desired product. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the condensation reaction .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-(4-butoxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid, sulfuric acid, or halogens (chlorine, bromine) are employed.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-Amino-2-(4-butoxyphenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of 2-amino-2-(4-butoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group and the butoxy-substituted phenyl ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its biological effects .
Comparison with Similar Compounds
2-Amino-2-phenylacetic acid: Lacks the butoxy substitution, leading to different chemical and biological properties.
2-Amino-2-(4-methoxyphenyl)acetic acid: Contains a methoxy group instead of a butoxy group, affecting its reactivity and applications.
2-Amino-2-(4-ethoxyphenyl)acetic acid:
Uniqueness: The presence of the butoxy group in 2-amino-2-(4-butoxyphenyl)acetic acid imparts unique chemical properties, such as increased lipophilicity and altered reactivity compared to its analogs. This makes it a valuable compound for specific applications in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
2-amino-2-(4-butoxyphenyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-2-3-8-16-10-6-4-9(5-7-10)11(13)12(14)15/h4-7,11H,2-3,8,13H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AABZHBFPYHWDDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30398427 |
Source
|
Record name | 2-amino-2-(4-butoxyphenyl)acetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30398427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126746-19-8 |
Source
|
Record name | 2-amino-2-(4-butoxyphenyl)acetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30398427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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